![molecular formula C27H26FN3O2S B2931218 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866844-35-1](/img/structure/B2931218.png)
3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinolone family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. However, the focus of
Scientific Research Applications
Serotonin Receptor Antagonism and Memory Enhancement
The compound's structure, closely related to that of various serotonin receptor antagonists, suggests potential applications in cognitive disorders. Research indicates that selective antagonists of serotonin receptors, such as the 5-HT(6) receptor, may have roles in treating learning and memory disorders. Early selective antagonists, identified for their high affinity and improved central nervous system penetration, demonstrated potential in enhancing cognition and memory retention in preclinical models. Such findings underscore the compound's prospective utility in memory enhancement and cognitive disorder treatments (Russell & Dias, 2002).
Antimicrobial Applications
Another application lies in its structural similarity to benzoxazinoids, which have demonstrated antimicrobial activities. The benzoxazinone backbone, to which the compound is structurally related, has been identified as a potential scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have shown potent activity against various pathogenic fungi and bacteria, suggesting that modifications to this compound could lead to effective antimicrobial therapies (de Bruijn, Gruppen, & Vincken, 2018).
Chemokine Receptor Antagonism in Allergic Diseases
The compound's structural features also imply potential in the treatment of allergic diseases through chemokine receptor antagonism. Specifically, small molecule antagonists targeting CCR3 receptors, to which this compound is related, have been explored for their efficacy in treating asthma, atopic dermatitis, and allergic rhinitis. Such antagonists have demonstrated the ability to effectively inhibit eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonist ligands, highlighting a promising therapeutic strategy for allergic diseases (Willems & IJzerman, 2009).
Antitubercular Activity
Compounds bearing the piperazine scaffold have been extensively studied for their pharmacological activities, including antitubercular effects. Piperazine derivatives have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This suggests the compound could be a candidate for antitubercular drug development, leveraging its piperazine core for therapeutic effect (Girase et al., 2020).
properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-8-9-20(2)25(16-19)30-12-14-31(15-13-30)27-23-17-21(28)10-11-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJYMJDBMZSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.